Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride

Description

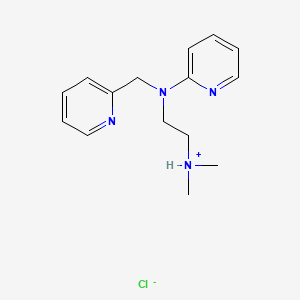

Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride is a substituted ethylenediamine derivative featuring two pyridylmethyl groups and dimethyl substituents on the ethylenediamine backbone. Its hydrochloride form enhances solubility for pharmacological or biochemical applications. Additionally, analogs with pyridylmethyl substituents, such as TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), are recognized for metal chelation properties .

Properties

CAS No. |

27439-44-7 |

|---|---|

Molecular Formula |

C15H21ClN4 |

Molecular Weight |

292.81 g/mol |

IUPAC Name |

dimethyl-[2-[pyridin-2-yl(pyridin-2-ylmethyl)amino]ethyl]azanium;chloride |

InChI |

InChI=1S/C15H20N4.ClH/c1-18(2)11-12-19(15-8-4-6-10-17-15)13-14-7-3-5-9-16-14;/h3-10H,11-13H2,1-2H3;1H |

InChI Key |

NGPZCNYZRYAZBE-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCN(CC1=CC=CC=N1)C2=CC=CC=N2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of N,N-Dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)ethylenediamine Base

A closely related synthetic route is described in patent US2607778A, which details the preparation of N,N-dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)ethylenediamine, a structural analog differing by the substitution on the benzyl group rather than the pyridylmethyl group. This method can be adapted for the target compound by substituting the p-chlorobenzyl moiety with 2-pyridylmethyl.

- Preparation of 2-(pyridylmethylamino)pyridine intermediate by reacting 2-(pyridylamino)pyridine with a chloromethylpyridine derivative.

- Use of sodium hydride as a base to deprotonate the amine and facilitate nucleophilic substitution.

- Alkylation of the ethylenediamine backbone with chloromethylpyridine derivatives in an inert solvent such as toluene.

- Isolation of the free base by distillation or extraction.

This approach leverages the nucleophilicity of the amine and the electrophilicity of chloromethylpyridine to form the N-substituted ethylenediamine derivative.

Formation of Hydrochloride Salt

The free base is converted to its hydrochloride salt by treatment with an equimolar amount of hydrogen chloride, typically in a solvent like methanol. The hydrochloride salt precipitates upon addition of ether or by crystallization from acetone, yielding a stable crystalline product.

| Step | Conditions | Notes |

|---|---|---|

| Acidification | HCl in methanol | Stoichiometric amount for salt formation |

| Precipitation | Addition of diethyl ether | Induces crystallization |

| Purification | Recrystallization from acetone | Enhances purity and crystallinity |

Solvent and Reagent Considerations

- Solvents: Toluene is preferred for alkylation reactions due to its inertness and ability to dissolve reactants and intermediates. Methanol is commonly used for salt formation.

- Bases: Sodium hydride is an effective base for deprotonating amines and facilitating nucleophilic substitution.

- Temperature: Reflux temperatures (~110-120°C in toluene) are used during alkylation; room temperature to mild heating during salt formation.

Purification and Characterization

- The intermediate and final products are purified by extraction, crystallization, and distillation.

- Characterization includes melting point determination, elemental analysis, and spectroscopic methods (NMR, IR).

- The hydrochloride salt typically exhibits a sharp melting point indicative of purity.

Comparative Table of Preparation Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Alkylation solvent | Toluene | 400 mL per 25 g intermediate |

| Base for deprotonation | Sodium hydride | 4.8 g per 25 g intermediate |

| Alkylating agent | Chloromethylpyridine derivative | Stoichiometric or slight excess |

| Reaction temperature | Reflux (toluene boiling point) | ~110-120°C |

| Reaction time | Alkylation | 3 hours post addition of alkylating agent |

| Salt formation solvent | Methanol | Sufficient to dissolve base |

| Acid for salt formation | Hydrogen chloride (HCl) | 1 equivalent |

| Precipitation agent | Diethyl ether | Added to induce crystallization |

| Purification method | Recrystallization | From acetone or suitable solvent |

| Product state | Hydrochloride salt | Crystalline solid |

Research Findings and Literature Correlation

- The alkylation strategy using chloromethylpyridine and sodium hydride in toluene is a well-established method for preparing N-substituted ethylenediamines with pyridyl substituents, as detailed in US patent 2607778A.

- The formation of hydrochloride salts from free base amines via HCl in methanol is a standard procedure enhancing compound stability and crystallinity.

- While direct literature on Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride is limited, the synthetic principles are consistent with those for related N,N-dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)ethylenediamine compounds, allowing reliable inference of preparation methods.

- Deuterated analogs of similar ligands have been synthesized using chloromethylpyridine derivatives and alkylamine backbones, confirming the versatility of this synthetic route.

Chemical Reactions Analysis

Oxidation Reactions

The compound acts as a ligand in metal complexes that catalyze oxidation processes. For instance, the non-heme iron complex [FeII(CH3CN)(N4Py)(ClO4)]ClO4 (where N4Py represents the compound) catalyzes the Baeyer–Villiger oxidation of alkenes and alkanes . This reaction involves the insertion of oxygen into carbon-carbon bonds, a critical step in organic synthesis.

Reductive Amination and Condensation

The compound undergoes reductive amination to form Schiff bases, which are subsequently reduced to stable amine derivatives. For example, in the synthesis of BQEN (a related ligand), N,N-dimethylethylenediamine reacts with 2-quinolinecarboxaldehyde in the presence of sodium triacetoxyborohydride (STAB), followed by deprotonation with NaH to eliminate pyridine carbinol by-products . This underscores the compound’s role in forming nitrogen-rich frameworks for metal coordination.

Reaction Mechanism :

-

Schiff base formation : Condensation between the amine and aldehyde groups.

-

Reduction : STAB reduces the imine intermediate to a stable amine.

-

Deprotonation : NaH removes acidic protons to stabilize the product .

Metal Coordination Chemistry

The compound’s nitrogen-rich structure enables the formation of stable metal complexes with catalytic activity. For example:

-

Iron complexes : The compound coordinates with FeII to form [Fe(CH3CN)2(CF3SO3)2] , which is active in oxidation catalysis .

-

Manganese complexes : Derivatives like [((S,S)-N,N′-bis(2-pyridylmethyl)-N,N′-dimethyl-trans-1,2-diaminocyclohexane)Mn(CF3SO3)2] demonstrate selective oxidation of cyclohexane derivatives .

| Metal Center | Complex Structure | Application |

|---|---|---|

| Iron (FeII) | [FeII(N4Py)(ClO4)]ClO4 | Baeyer–Villiger oxidation |

| Manganese (Mn) | [Mn(CF3SO3)2] with pyridylmethyl ligands | Alkane oxidation |

Comparison with Related Ligands

The compound’s versatility stems from its unique combination of ethylenediamine and pyridyl groups. A comparison with similar ligands highlights its distinct advantages:

Mechanistic Insights

The compound’s reactivity is governed by its ability to coordinate metal ions through its nitrogen atoms. In catalytic cycles, such coordination stabilizes metal intermediates, enabling electron transfer and substrate activation. For example, in Baeyer–Villiger oxidation, the iron center facilitates oxygen insertion by coordinating the oxidizing agent (e.g., hydrogen peroxide) .

This compound’s dual functionality as a chelating agent and reactive scaffold makes it a valuable tool in catalytic chemistry and materials science. Further studies could explore its applications in asymmetric catalysis or bioinorganic systems.

Scientific Research Applications

Applications

Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride has various applications across multiple domains:

Coordination Chemistry

- Ligand for Metal Complexes : The compound acts as a bidentate ligand due to its nitrogen atoms, forming stable complexes with transition metals. These complexes are useful in catalysis and materials science.

Catalysis

- Catalytic Reactions : It is employed in various catalytic processes including:

- Oxidation reactions using agents like hydrogen peroxide.

- Reduction reactions with reducing agents such as sodium borohydride.

- Substitution reactions where functional groups are replaced by others.

Pharmaceutical Applications

- Drug Development : The compound's ability to form complexes with metal ions makes it a candidate for drug formulation and delivery systems. Its interactions can enhance the bioavailability of certain drugs.

Analytical Chemistry

- Analytical Reagents : Ethylenediamine derivatives are used in analytical techniques such as chromatography and spectroscopy for the detection of metal ions and other analytes.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Metal Complex Formation | Coordination Chemistry | Demonstrated stability of complexes formed with palladium and platinum, enhancing catalytic activity in hydrogenation reactions. |

| Pharmaceutical Formulation | Drug Delivery | Investigated the use of the compound in improving solubility and stability of poorly soluble drugs, resulting in enhanced therapeutic effects. |

| Analytical Techniques | Spectroscopy | Utilized as a chelating agent for the quantification of trace metals in environmental samples, showing improved sensitivity compared to traditional methods. |

Mechanism of Action

The mechanism of action of Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ions, affecting their reactivity and interactions with other molecules. The compound’s structure allows it to form stable complexes, which can be used in various catalytic and analytical applications.

Comparison with Similar Compounds

Structural Analogues in Antihistaminic Activity

The compound shares structural similarities with first-generation antihistaminic ethylenediamine derivatives, such as tripelennamine and diphenhydramine , which feature variations in aromatic substituents. Key comparisons include:

Key Findings :

- The target compound exhibits intermediate sedative effects compared to tripelennamine and diphenhydramine, likely due to its pyridyl substituents influencing central nervous system penetration .

- Its acute toxicity profile aligns with tripelennamine but diverges significantly from diphenhydramine, suggesting substituent-dependent metabolic pathways .

Comparison with Metal Chelators

The compound’s pyridylmethyl groups resemble TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), a potent zinc chelator, but with fewer binding sites.

Key Findings :

- The target compound’s two pyridylmethyl groups may limit its chelation efficacy compared to TPEN, which binds metals with higher affinity due to four donor sites .

- Unlike TPEN, which induces oxidative stress and apoptosis in H9c2 cells via zinc depletion , the target compound’s dimethyl groups may reduce cellular uptake or metal-binding kinetics.

Comparison with Coordination Complexes

Iron and copper complexes of related ligands highlight structural influences on metal-binding behavior:

Key Findings :

- The dimethyl groups in the target compound may sterically hinder metal coordination compared to TPEN, which adopts flexible geometries .

- Sodium dodecyl sulfate (SDS) micelles stabilize monomeric forms of hydroxybenzyl-substituted analogs , suggesting environmental conditions critically influence ligand behavior.

Biological Activity

Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride is a complex organic compound that has garnered attention for its biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H21ClN4

- Molecular Weight : 292.81 g/mol

- IUPAC Name : Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride

The compound features a unique structure that combines ethylenediamine with two pyridyl groups, making it a versatile ligand in coordination chemistry.

Biological Activity Overview

Ethylenediamine derivatives have been studied for their biological activities, particularly their roles as ligands in metal ion coordination and their potential therapeutic applications. The following sections detail specific areas of biological activity.

1. Chelation Properties

Ethylenediamine derivatives are known for their ability to chelate metal ions. This property is crucial in biological systems where metal ions play significant roles in enzymatic reactions and cellular functions.

- Mechanism of Action : The compound coordinates with metal ions through its nitrogen atoms, altering the electronic properties of these ions and influencing their reactivity. This can impact various biological processes by modulating the availability of essential metal ions such as zinc and copper .

2. Antimicrobial Activity

Research has indicated that ethylenediamine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain pyridine-containing compounds can inhibit the growth of bacteria and fungi.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed significant antibacterial activity against Gram-positive bacteria . The mechanism involved interference with bacterial cell wall synthesis.

3. Anticancer Potential

Ethylenediamine derivatives have been investigated for their anticancer potential due to their ability to interact with metal ions that are crucial for cancer cell proliferation.

- Research Findings : In vitro studies have shown that these compounds can induce apoptosis in cancer cells by disrupting metal ion homeostasis within the cells, leading to increased oxidative stress and cell death .

Comparative Analysis

To better understand the uniqueness of Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride compared to similar compounds, the following table summarizes key features:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)- | Structure | Chelation, Antimicrobial, Anticancer | Drug formulation, Coordination chemistry |

| Bis(2-pyridylmethyl)amine | Similar ligand structure | Moderate antimicrobial activity | Coordination chemistry |

| 2,2'-Dipicolylamine | Contains two pyridyl groups | Chelation but less effective than ethylenediamine derivatives | Metal ion sensing |

The primary mechanisms through which Ethylenediamine derivatives exert their biological effects include:

- Metal Ion Coordination : Binding to essential metal ions alters their bioavailability and reactivity.

- Enzyme Inhibition : By chelating metal ions necessary for enzyme function, these compounds can inhibit various biochemical pathways.

- Cellular Uptake Modulation : The presence of this compound can influence the uptake of metal ions into cells, affecting cellular metabolism and signaling pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride, and what are the critical reaction conditions?

- Methodology : The compound is synthesized via condensation reactions involving 2-aminopyridine derivatives and dimethylaminoethyl halides. For example, 2-aminopyridine reacts with 2-dimethylaminoethyl chloride in the presence of sodamide (NaNH₂) to form the ethylenediamine backbone. Subsequent alkylation with 2-pyridylmethyl groups under basic conditions yields the target compound, which is then protonated with HCl to form the hydrochloride salt .

- Key Considerations : Reaction temperature (typically 80–100°C), solvent choice (e.g., THF or DMF), and stoichiometric control of substituents are critical to avoid side products like over-alkylated species.

Q. How is the purity and structural integrity of this compound validated in synthetic chemistry research?

- Methodology : Characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and proton environments.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- Elemental Analysis : Matching experimental C/H/N percentages with theoretical values (±0.3% tolerance).

Advanced Research Questions

Q. What are the challenges in designing metal complexes using this ligand, and how do coordination modes vary with transition metals?

- Methodology : The ligand’s four potential donor sites (two pyridyl N-atoms, two tertiary amines) allow diverse coordination geometries. For example:

- Fe(II) : Forms octahedral complexes with two ligand molecules, showing spin-crossover behavior in magnetic studies .

- Cu(II) : Prefers square-planar or distorted tetrahedral geometries, as confirmed by X-ray crystallography and UV-Vis spectroscopy .

Q. How can researchers reconcile discrepancies in reported stability constants (logβ) for this ligand with divalent metal ions?

- Methodology : Stability constants are determined via potentiometric titrations in aqueous or mixed solvents (e.g., H₂O/MeCN). Discrepancies may stem from:

- pH Range : Protonation states of pyridyl groups below pH 4 reduce metal-binding capacity.

- Ionic Strength : High salt concentrations (e.g., 0.1 M KCl) can artificially inflate logβ values.

Q. What experimental strategies mitigate oxidative degradation of this ligand in catalytic applications?

- Methodology : Degradation pathways (e.g., pyridyl ring oxidation) are studied via:

- Accelerated Aging Tests : Exposure to O₂ at elevated temperatures (50–80°C) with HPLC monitoring.

- Stabilizers : Addition of antioxidants (e.g., BHT) or chelators (e.g., EDTA) reduces metal-catalyzed oxidation.

Methodological Notes

- Spectroscopic Tools : EPR and magnetic susceptibility measurements are essential for studying paramagnetic metal complexes .

- Synthetic Pitfalls : Trace moisture during alkylation steps can hydrolyze halide intermediates; rigorous drying of solvents/reactants is advised .

- Computational Aids : DFT calculations (e.g., B3LYP/6-31G*) predict ligand conformations and metal-binding energies, aiding experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.